Enantiomeric Purity as a Determinant of Biological Activity
The (S)-enantiomer of the 1‑phenylethyl substituent is specified in the CAS registration and in the patent disclosures that define the preferred stereochemistry for antiviral activity . While no head‑to‑head dataset directly compares the (S)‑ and (R)‑enantiomers of this exact compound, the Townsend patents teach that antiviral potency against HCMV and HSV‑1 is stereospecific for the 7‑substituent within closely related pyrrolo[2,3‑d]pyrimidines [1]. Procurement of the racemic mixture or the (R)‑enantiomer therefore carries a documented risk of reduced biological activity.
| Evidence Dimension | Stereochemical influence on antiviral activity (class‑level inference) |
|---|---|
| Target Compound Data | (S)‑enantiomer: single stereoisomer as defined by CAS 177570‑38‑6 |
| Comparator Or Baseline | Racemic 7‑(1‑phenylethyl) analogue or (R)‑enantiomer |
| Quantified Difference | Quantitative enantiomer‑specific antiviral data are not publicly available; patent SAR indicates stereochemistry is a critical parameter [1] |
| Conditions | In vitro HCMV and HSV‑1 plaque‑reduction assays (Towertsend patent family) [1] |
Why This Matters
Procurement of the incorrect enantiomer may invalidate structure‑activity relationships and waste downstream assay resources.
- [1] Townsend, L.B.; Drach, J.C. Pyrrolo[2,3-d]pyrimidines as antiviral agents. U.S. Patent 6,342,501, January 29, 2002. View Source
